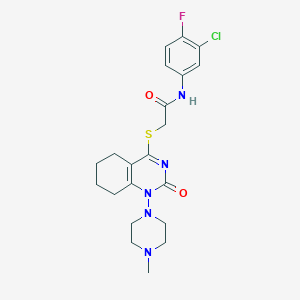

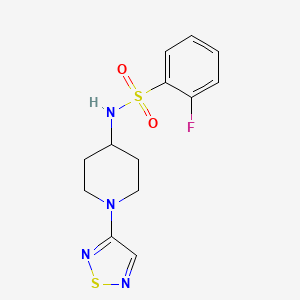

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

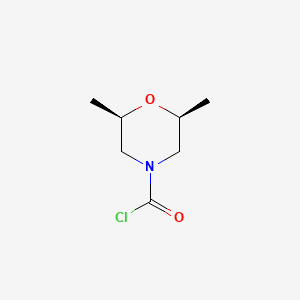

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of applications .

Synthesis Analysis

The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The compound contains a thiadiazole ring, a piperidine ring, and a benzenesulfonamide moiety. The thiadiazole ring is a five-membered ring with two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis

The reactivity of such compounds would depend on the specific functional groups present. For example, the thiadiazole ring might undergo reactions typical of heterocycles, while the sulfonamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Mechanism of Action

Target of Action

The compound, also known as N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide, appears to have a complex mechanism of action. It is suggested that the compound may interact with 5-HT1A receptors , and it may also act as an aromatase inhibitor .

Mode of Action

The nitrogen atoms of the 1,2,5-thiadiazol-3-yl ring in the compound could potentially bind to the iron in the heme moiety of CYP-450 . This interaction could lead to the inhibition of the aromatase enzyme, which is crucial for the biosynthesis of estrogens .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of the aromatase enzyme can disrupt the biosynthesis of estrogens, leading to a decrease in estrogen levels . Additionally, the compound’s potential interaction with 5-HT1A receptors could influence serotonin signaling .

Pharmacokinetics

It is suggested that the compound’s ability to form hydrogen bonds with different targets could improve itspharmacokinetics , pharmacological , and toxicological properties .

Result of Action

The compound’s action can lead to several molecular and cellular effects. For instance, the inhibition of the aromatase enzyme can lead to a decrease in estrogen levels, which could potentially be beneficial in the treatment of estrogen-dependent cancers . Additionally, the compound’s potential interaction with 5-HT1A receptors could influence serotonin signaling, which could have implications for mood and behavior .

Advantages and Limitations for Lab Experiments

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of BTK, which makes it a useful tool for studying the role of BTK in various biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide. One potential direction is the development of new and more potent inhibitors of BTK that can be used for the treatment of various diseases. Another potential direction is the study of the role of BTK in various biological processes, which can lead to a better understanding of the mechanisms underlying various diseases. Additionally, the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases can also be explored.

Synthesis Methods

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide involves a series of chemical reactions. The first step involves the reaction of 1,2,5-thiadiazole-3-carboxylic acid with piperidine to form N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiocarboxamide. The second step involves the reaction of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiocarboxamide with 2-fluorobenzenesulfonyl chloride to form this compound. The final product is obtained after purification and characterization.

Scientific Research Applications

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has also been studied for its potential use in the treatment of B-cell malignancies and chronic lymphocytic leukemia.

Safety and Hazards

properties

IUPAC Name |

2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O2S2/c14-11-3-1-2-4-12(11)22(19,20)17-10-5-7-18(8-6-10)13-9-15-21-16-13/h1-4,9-10,17H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOOQEZJPAPWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2F)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2960275.png)

![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2960286.png)

![methyl 6-fluoro-4-[3-(methylthio)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2960287.png)